

Application Notes and Protocols: Utilizing Imazalil to Investigate Fungicide Resistance in Citrus Pathogens

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Compound of Interest

Compound Name: *Imazalil*

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Introduction

Post-harvest diseases of citrus, primarily green mold (*Penicillium digitatum*) and blue mold (*Penicillium italicum*), pose a significant threat to the global citrus industry, leading to substantial economic losses. For decades, the fungicide **Imazalil** has been a cornerstone in managing these diseases. **Imazalil** is a demethylation inhibitor (DMI) that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.^{[1][2]} Specifically, it inhibits the cytochrome P450-dependent enzyme sterol 14 α -demethylase, which is encoded by the CYP51 gene.^{[1][3]} The widespread and prolonged use of **Imazalil** has, however, led to the emergence and selection of resistant strains of citrus pathogens, compromising its efficacy.^{[4][5]}

The study of **Imazalil** resistance mechanisms provides a valuable model for understanding the evolution of fungicide resistance in fungal pathogens. The primary mechanism of resistance to **Imazalil** in *Penicillium* species is the overexpression of the target enzyme, sterol 14 α -demethylase, often due to insertions in the promoter region of the CYP51 gene.^{[4][6]} Point mutations within the CYP51 gene and the involvement of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, contributing to multidrug resistance (MDR), are also implicated.^{[1][7]}

These application notes provide a comprehensive overview and detailed protocols for utilizing **Imazalil** as a tool to study the mechanisms of fungicide resistance in citrus pathogens. The following sections detail the molecular basis of **Imazalil**'s action, quantitative data on resistance levels, and step-by-step protocols for in vitro and in vivo resistance assessment, as well as molecular characterization of resistant isolates.

Data Presentation: Imazalil Sensitivity in Penicillium Species

The following tables summarize the effective concentration of **Imazalil** required to inhibit 50% of mycelial growth (EC₅₀) for sensitive and resistant isolates of *Penicillium digitatum* and *Penicillium italicum*.

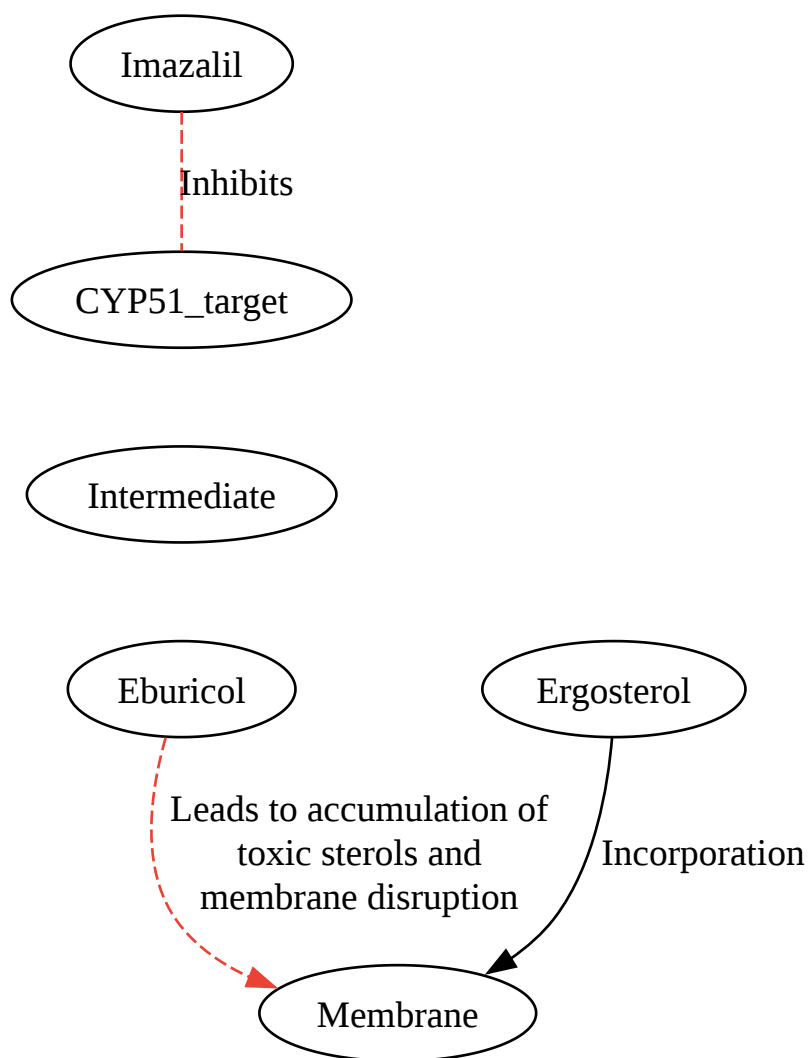
Table 1: In Vitro Sensitivity of *Penicillium digitatum* Isolates to **Imazalil**

Isolate Category	Resistance Factor (R-factor)	EC ₅₀ Range (µg/mL)	Reference
Sensitive	-	0.027 - 0.038	[8][9]
Low Resistance	19	~0.615	[8][9]
Moderately Resistant	33.2	~1.075	[8][9]
Resistant	50 - 57.6	1.618 - 1.87	[8]
Highly Resistant	70.7	~2.29	[8]

Table 2: In Vitro Sensitivity of *Penicillium italicum* Isolates to **Imazalil**

Isolate Category	Resistance Factor (R-factor)	EC ₅₀ Range (µg/mL)	Reference
Sensitive	-	0.005 - 0.050	[8][9]

Signaling Pathways and Mechanisms of Action



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Caption: Mode of action of **Imazalil** in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol details the determination of the effective concentration of **Imazalil** that inhibits 50% of mycelial growth (EC50) of a fungal isolate.

1. Materials:

- Penicillium isolates (sensitive and potentially resistant)

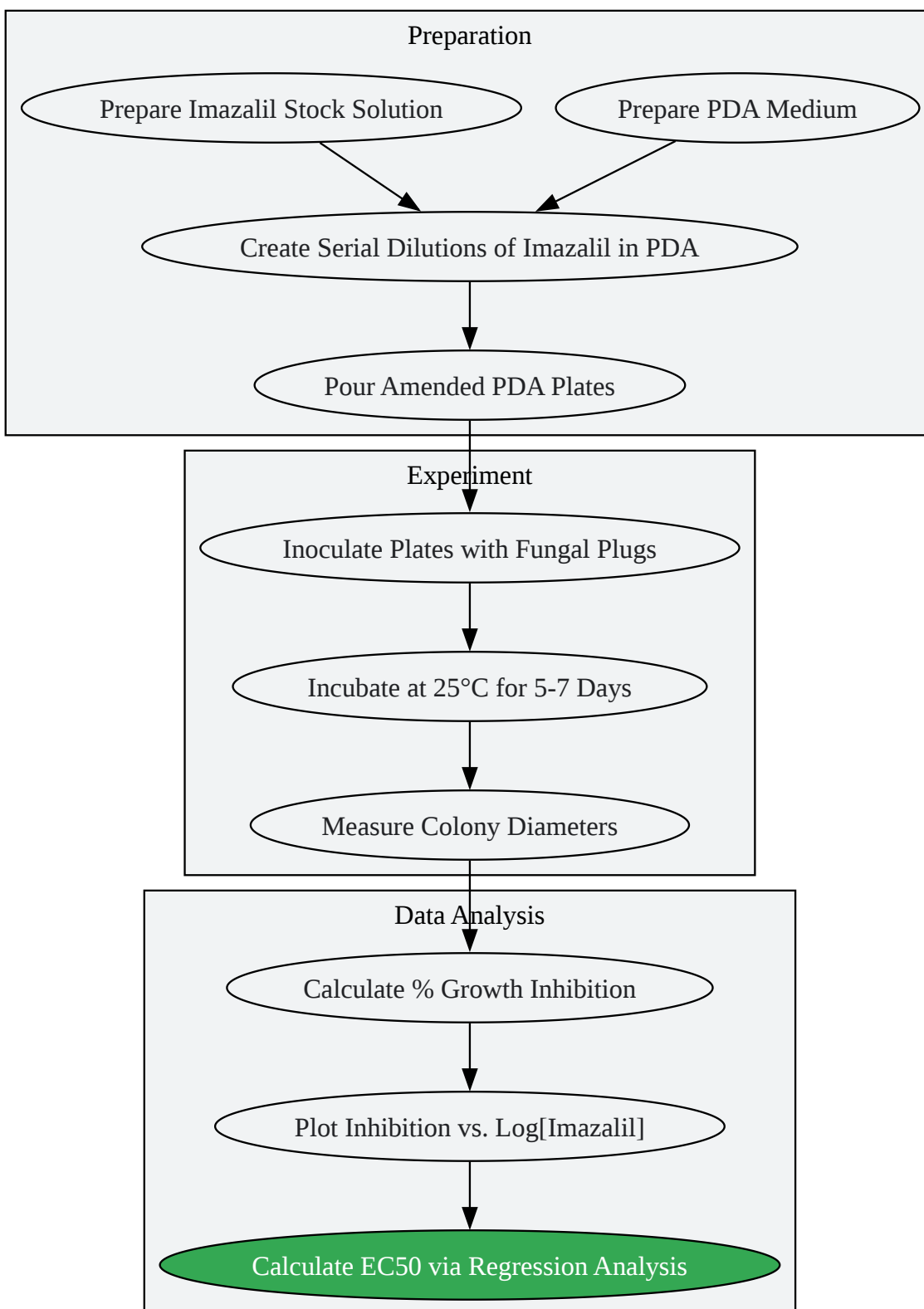
- Potato Dextrose Agar (PDA)[10]
- **Imazalil** analytical standard
- Sterile distilled water
- Solvent for **Imazalil** (e.g., acetone, if necessary)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator set to 25°C
- Calipers or ruler

2. Preparation of **Imazalil**-Amended Media: a. Prepare a stock solution of **Imazalil** (e.g., 1000 µg/mL) in sterile distilled water or an appropriate solvent. b. Autoclave PDA medium and cool to 50-55°C in a water bath. c. Add appropriate volumes of the **Imazalil** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/mL). d. Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow to solidify.

3. Inoculation: a. Grow the *Penicillium* isolates on PDA plates for 7-10 days to obtain fresh, sporulating cultures. b. Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of the culture. c. Place the mycelial plug, mycelium-side down, in the center of each **Imazalil**-amended and control PDA plate.

4. Incubation and Data Collection: a. Incubate the plates in the dark at 25°C for 5-7 days. b. Measure the colony diameter in two perpendicular directions for each plate. c. Calculate the average colony diameter and subtract the diameter of the initial plug (5 mm). d. For each **Imazalil** concentration, calculate the percentage of mycelial growth inhibition relative to the control plates using the formula: % Inhibition = $100 * [(Diameter_control - Diameter_treatment) / Diameter_control]$

5. Data Analysis: a. For each isolate, plot the percentage of inhibition against the log-transformed **Imazalil** concentration. b. Perform a non-linear regression analysis to determine the EC50 value, which is the concentration of **Imazalil** that causes 50% inhibition of mycelial growth.[8]



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Caption: Workflow for determining the EC50 value of **Imazalil** against citrus pathogens.

Protocol 2: In Vivo Fungicide Efficacy Assay on Citrus Fruit

This protocol assesses the curative and protective activity of **Imazalil** against *Penicillium* infection on citrus fruit.

1. Materials:

- Mature, unwaxed, and blemish-free citrus fruit (e.g., oranges, lemons)
- *Penicillium* isolates (sensitive and resistant)
- **Imazalil** formulation (e.g., **Imazalil** sulfate)
- Sterile distilled water
- Tween 20 or similar surfactant
- Sterile nail or similar tool for wounding
- Humid chambers or plastic boxes with lids
- Calipers

2. Preparation of Inoculum and Fungicide Solution: a. Prepare a conidial suspension of the *Penicillium* isolate in sterile water with 0.05% Tween 20. Adjust the concentration to 1×10^6 conidia/mL using a hemocytometer. b. Prepare **Imazalil** treatment solutions at various concentrations (e.g., 0, 100, 250, 500 µg/mL) in sterile water.

3. Fruit Inoculation and Treatment: a. Surface-sterilize the citrus fruit by immersing in a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile water and air-drying. b. For both curative and protective assays, wound each fruit at the equator to a depth of approximately 1-2 mm with a sterile nail. c. For Curative Assay: i. Inoculate each wound with 10 µL of the conidial suspension. ii. Allow the inoculated fruit to incubate for a set period (e.g., 24 hours) at room temperature. iii. Dip the inoculated fruit in the **Imazalil** solutions for 30-60 seconds.[3] d. For Protective Assay: i. Dip the wounded fruit in the **Imazalil** solutions for 30-60 seconds. ii. Allow the fruit to air-dry. iii. Inoculate each wound with 10 µL of the conidial suspension.

4. Incubation and Evaluation: a. Place the treated fruit in humid chambers and incubate at 20-25°C for 5-7 days. b. Measure the diameter of the resulting lesion (decay) on each fruit. c. Calculate the percentage of disease control for each treatment relative to the control (0 µg/mL **Imazalil**).

Protocol 3: Molecular Characterization of Imazalil Resistance

This protocol outlines the steps to identify molecular markers of **Imazalil** resistance, specifically focusing on the CYP51 gene promoter.

1. Materials:

- Penicillium isolates (sensitive and resistant)
- Liquid culture medium (e.g., Potato Dextrose Broth)
- DNA extraction kit (fungal/plant)
- PCR primers specific to the promoter region of the PdCYP51 gene
- Taq DNA polymerase and PCR buffer
- Thermocycler
- Gel electrophoresis equipment and reagents
- DNA sequencing service

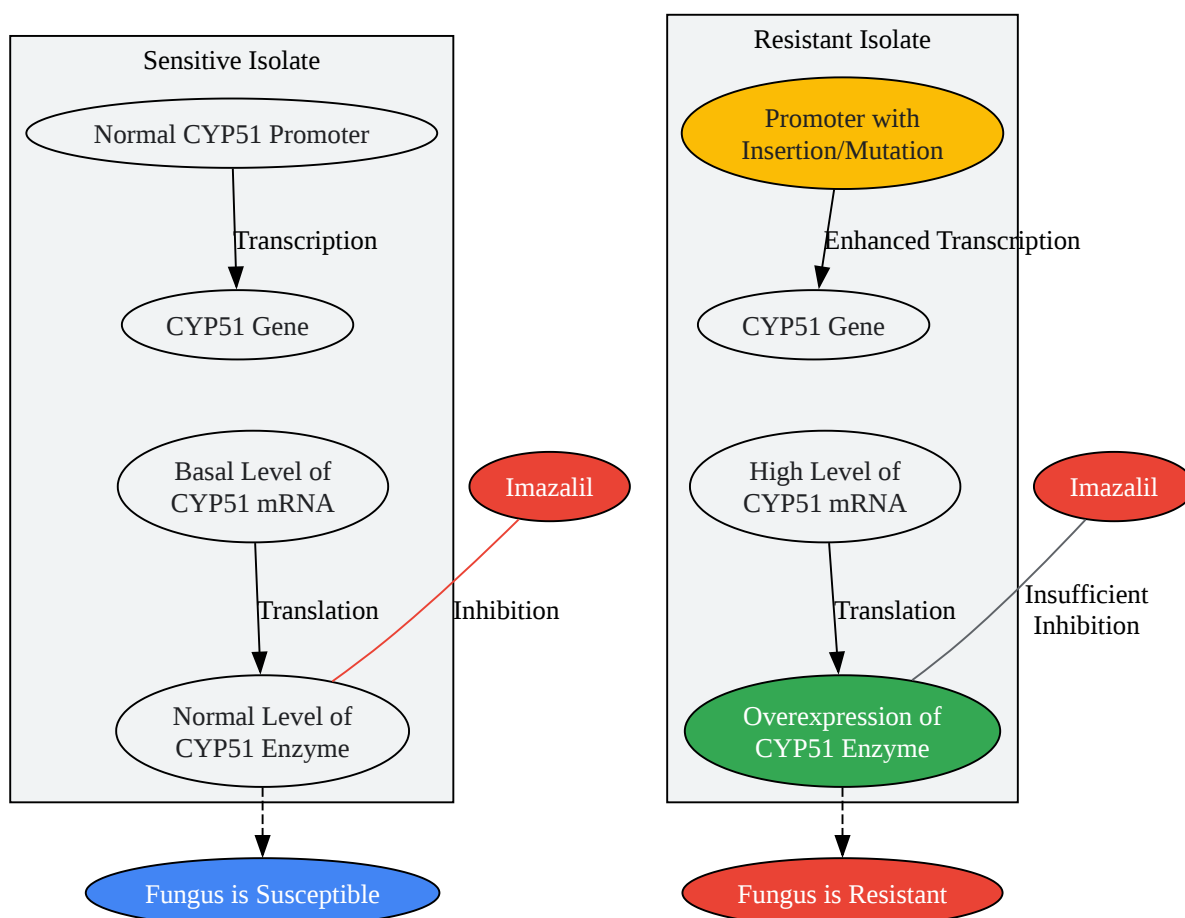
2. Fungal Culture and DNA Extraction: a. Grow the Penicillium isolates in liquid medium for 3-5 days. b. Harvest the mycelium by filtration. c. Extract genomic DNA from the mycelium using a commercial DNA extraction kit according to the manufacturer's instructions.

3. PCR Amplification of the CYP51 Promoter: a. Set up PCR reactions using primers designed to amplify the promoter region of the CYP51 gene. Different primer sets may be required to identify different resistance-associated insertions. b. Perform PCR using a standard protocol with an annealing temperature optimized for the specific primers.

4. Analysis of PCR Products: a. Analyze the PCR products by agarose gel electrophoresis. b. Compare the size of the amplicons from resistant and sensitive isolates. The presence of larger fragments in resistant isolates can indicate insertions in the promoter region.[6] For example, sensitive strains may produce a ~250 bp fragment, while resistant strains may yield ~450 bp or ~750 bp fragments.[6] c. For a more detailed analysis, purify the PCR products and send them for Sanger sequencing to identify specific mutations or the sequence of the inserted elements.

5. Gene Expression Analysis (Optional - qPCR): a. To quantify the overexpression of the CYP51 gene, perform quantitative real-time PCR (qPCR). b. Extract RNA from mycelia of sensitive and resistant isolates grown with and without **Imazalil** stress. c. Synthesize cDNA from the RNA. d. Perform qPCR using primers specific to the coding sequence of the CYP51

gene and a reference gene (e.g., β -tubulin). e. Calculate the relative expression of the CYP51 gene in resistant isolates compared to sensitive isolates. A significant increase in expression (e.g., >10-fold) is indicative of resistance.[6]



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Caption: Molecular mechanism of **Imazalil** resistance via CYP51 overexpression.

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